molecular formula C18H25NO4S B8650334 S-((1R,2R,4R)-4-((tert-Butoxycarbonyl)amino)-2-hydroxycyclohexyl)benzothioate

S-((1R,2R,4R)-4-((tert-Butoxycarbonyl)amino)-2-hydroxycyclohexyl)benzothioate

Cat. No.: B8650334
M. Wt: 351.5 g/mol
InChI Key: LHDLTHNHAQHWQB-RBSFLKMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiobenzoic acid S-((1R,2R,4R)-4-tert-butoxycarbonylamino-2-hydroxy-cyclohexyl)ester is a complex organic compound with the molecular formula C18H25NO4S. It is known for its unique structural features, which include a thiobenzoic acid moiety and a cyclohexyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((1R,2R,4R)-4-((tert-Butoxycarbonyl)amino)-2-hydroxycyclohexyl)benzothioate typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ester precursor, which is then reacted with thiobenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiobenzoic acid S-((1R,2R,4R)-4-tert-butoxycarbonylamino-2-hydroxy-cyclohexyl)ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Thiobenzoic acid S-((1R,2R,4R)-4-tert-butoxycarbonylamino-2-hydroxy-cyclohexyl)ester has several applications in scientific research:

Mechanism of Action

The mechanism by which S-((1R,2R,4R)-4-((tert-Butoxycarbonyl)amino)-2-hydroxycyclohexyl)benzothioate exerts its effects involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiobenzoic acid S-((1R,2R,4R)-4-tert-butoxycarbonylamino-2-hydroxy-cyclohexyl)ester is unique due to its combination of a thiobenzoic acid moiety and a cyclohexyl ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C18H25NO4S

Molecular Weight

351.5 g/mol

IUPAC Name

S-[(1R,2R,4R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] benzenecarbothioate

InChI

InChI=1S/C18H25NO4S/c1-18(2,3)23-17(22)19-13-9-10-15(14(20)11-13)24-16(21)12-7-5-4-6-8-12/h4-8,13-15,20H,9-11H2,1-3H3,(H,19,22)/t13-,14-,15-/m1/s1

InChI Key

LHDLTHNHAQHWQB-RBSFLKMASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]([C@@H](C1)O)SC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C(C1)O)SC(=O)C2=CC=CC=C2

Origin of Product

United States

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